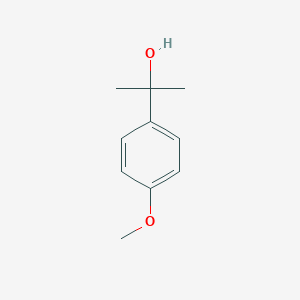

2-(4-Methoxyphenyl)propan-2-ol

Description

This compound belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXOWZOXTDBCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225298 | |

| Record name | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7428-99-1 | |

| Record name | 4-Methoxy-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7428-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-α,α-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-METHOXYPHENYL)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8FG2V8WGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-methoxyphenyl)propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-(4-Methoxyphenyl)propan-2-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-methoxyphenyl)propan-2-ol. It includes a detailed summary of its physicochemical data, experimental protocols for its synthesis and characterization, and an exploration of its metabolic significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and metabolic studies.

Chemical and Physical Properties

This compound, also known as 4-methoxy-alpha,alpha-dimethylbenzyl alcohol, is a tertiary alcohol.[1] It is recognized as a human metabolite and has been observed in the context of cancer metabolism.[1][2][3] This compound also serves as an intermediate in the synthesis of Nabilone.[2][3]

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol, 2-p-Anisyl-2-propanol, 4-Methoxycumyl alcohol | [1] |

| CAS Number | 7428-99-1 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 130 °C at 14 Torr | [3] |

| Density (Predicted) | 1.031 ± 0.06 g/cm³ | [3] |

| Water Solubility (Predicted) | 1.79 g/L | [2] |

| pKa (Predicted) | 14.56 ± 0.29 | [2] |

| LogP (Predicted) | 2.19 | |

| Topological Polar Surface Area | 29.5 Ų | [2] |

Experimental Protocols

Synthesis via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with a ketone or ester.

Reaction Scheme:

-

Route 1: Methylmagnesium bromide with 4-methoxyacetophenone.

-

Route 2: 4-methoxyphenylmagnesium bromide with acetone.

Detailed Protocol (Conceptual):

-

Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous diethyl ether. A solution of the corresponding organohalide (e.g., methyl bromide or 4-bromoanisole) in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

-

Reaction with Carbonyl Compound: The solution of the carbonyl compound (e.g., 4-methoxyacetophenone or acetone) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the two equivalent methyl group protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon attached to the hydroxyl group, the aromatic carbons (with distinct shifts for the ipso, ortho, meta, and para positions relative to the substituent), the methoxy carbon, and the two equivalent methyl carbons.

Protocol:

-

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

2.2.2. Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum will likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group and the loss of water.

Protocol:

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface.

-

The mass spectrum is recorded.

2.2.3. Infrared (IR) Spectroscopy

-

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-O stretch of the tertiary alcohol and the ether linkage (in the 1050-1250 cm⁻¹ region).

Protocol:

-

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a spectrum can be obtained from a thin film of the sample on a single salt plate.

-

The IR spectrum is recorded using an FTIR spectrometer.

Metabolic Significance

This compound has been identified as a human metabolite and is noted to be observed in cancer metabolism.[1][2][3] This suggests its involvement in xenobiotic metabolism pathways, where foreign compounds are modified in the body to facilitate their excretion.

Conceptual Metabolic Pathway:

The formation of this compound as a metabolite likely arises from the biotransformation of a parent compound containing a 4-methoxyphenylpropyl moiety. This transformation could involve oxidative processes mediated by cytochrome P450 enzymes.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a compound with established physical and chemical properties, and its role as a chemical intermediate and a metabolite is of interest to various scientific disciplines. The experimental protocols outlined in this guide provide a foundation for its synthesis and characterization, which are crucial for its application in research and development. Further investigation into its specific metabolic pathways and biological activities may reveal new insights relevant to drug development and toxicology.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)propan-2-ol (CAS 7428-99-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)propan-2-ol (CAS 7428-99-1), a tertiary alcohol and a key intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic profile, and a standard synthetic protocol. Furthermore, it explores the compound's role as a metabolite in cancer metabolism and its application in the synthesis of the synthetic cannabinoid, Nabilone. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 4-methoxy-α,α-dimethylbenzyl alcohol, is a monomethoxybenzene and a tertiary alcohol.[1][2][3] It is recognized as a human metabolite and has been observed in the context of cancer metabolism.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7428-99-1 | [2] |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 130 °C (at 14 Torr) | [3] |

| Density (Predicted) | 1.031 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 14.56 ± 0.29 | [4] |

| LogP (Predicted) | 2.19 | [5] |

| Water Solubility (Predicted) | 1.79 g/L | [5] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted shifts would show signals for the two methyl groups, the aromatic protons, the methoxy group, and the hydroxyl proton. |

| ¹³C NMR | Predicted shifts would include signals for the quaternary carbon of the propan-2-ol moiety, the methyl carbons, the aromatic carbons, and the methoxy carbon. |

| IR Spectroscopy | Expected to show characteristic absorptions for an O-H stretch (broad), C-H stretches (aromatic and aliphatic), a C-O stretch, and aromatic C=C bending. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Synthesis

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of an appropriate ester or ketone with a Grignard reagent. In this case, methyl 4-methoxybenzoate can be reacted with methylmagnesium bromide.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Methyl 4-methoxybenzoate

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of methyl iodide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of methylmagnesium bromide.

-

Reaction with Ester: Once the Grignard reagent is formed, a solution of methyl 4-methoxybenzoate in anhydrous diethyl ether is added slowly to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Development and Biological Significance

Intermediate in Nabilone Synthesis

This compound serves as a crucial intermediate in the manufacturing of Nabilone.[3][4] Nabilone is a synthetic cannabinoid used therapeutically as an antiemetic for chemotherapy-induced nausea and vomiting and as an analgesic for neuropathic pain. The structural framework provided by this compound is essential for the construction of the final drug molecule.

Role in Cancer Metabolism

Metabolomic studies have identified this compound as a metabolite in cancer.[2][3] This suggests its involvement in the altered metabolic pathways characteristic of cancer cells. The presence of this compound could be a result of xenobiotic metabolism, where the parent compound, such as 4-isopropylanisole, is metabolized by cytochrome P450 enzymes in cancer cells. Further research into this metabolic pathway could provide insights into cancer cell-specific enzymatic activities and potentially lead to the development of novel diagnostic markers or therapeutic targets.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1]

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable chemical compound with significant applications in synthetic organic chemistry, particularly in the pharmaceutical industry as an intermediate for Nabilone. Its presence as a metabolite in cancer cells opens avenues for further investigation into cancer-specific metabolic pathways. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for researchers and drug development professionals.

References

In-Depth Technical Guide: Structural Analysis and Characterization of 2-(4-Methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-(4-methoxyphenyl)propan-2-ol, a tertiary alcohol identified as a human metabolite and a potential endocrine disruptor.[1] The compound also serves as an intermediate in the synthesis of Nabilone. This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Core Data Summary

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Methoxy-α,α-dimethylbenzyl alcohol, 2-p-Anisyl-2-propanol | [1] |

| Boiling Point | 130 °C at 14 Torr | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize the key data obtained from ¹³C NMR, GC-MS, and IR spectroscopy.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| (Data not explicitly found in search results) | (Assignments would correspond to the quaternary carbon, methyl carbons, methoxy carbon, and aromatic carbons) |

Mass Spectrometry (GC-MS) Data

| m/z | Interpretation |

| (Data not explicitly found in search results) | (Fragments would correspond to the molecular ion and characteristic losses, such as the loss of a methyl group or water) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| (Data not explicitly found in search results) | (Characteristic peaks would include O-H stretch, C-H stretches (aromatic and aliphatic), C=C aromatic stretch, and C-O stretches) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 4-bromoanisole and acetone using a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

4-bromoanisole

-

Acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

-

A solution of 4-bromoanisole (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux.

-

After the magnesium has been consumed, the reaction mixture is cooled to 0 °C in an ice bath.

-

Reaction with Acetone: A solution of acetone (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent.

-

The reaction mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Characterization Protocols

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: Varian Mercury plus (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR) or equivalent.[3]

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 45°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation: A thin film of the liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[4]

-

Instrument: Agilent 6890 GC coupled with a mass selective detector or equivalent.

-

GC Conditions:

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-400 amu.

-

-

Data Analysis: The retention time of the compound is recorded, and the mass spectrum is analyzed for the molecular ion peak and fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Key aspects and relationships of this compound.

References

Spectroscopic Profile of 2-(4-Methoxyphenyl)propan-2-ol: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for 2-(4-Methoxyphenyl)propan-2-ol, a tertiary alcohol with applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide includes tabulated spectral data, detailed experimental protocols, and a visualization of the compound's structure.

Chemical Structure and Identifiers

This compound is a tertiary alcohol characterized by a propan-2-ol backbone substituted with a 4-methoxyphenyl group at the secondary carbon.

-

IUPAC Name: this compound

-

CAS Number: 7428-99-1

-

Molecular Formula: C₁₀H₁₄O₂

-

Molecular Weight: 166.22 g/mol

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks, respectively.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Ar-H (ortho to C-OH) |

| ~6.85 | Doublet | 2H | Ar-H (meta to C-OH) |

| ~3.79 | Singlet | 3H | -OCH₃ |

| ~2.10 | Singlet | 1H | -OH |

| ~1.55 | Singlet | 6H | 2 x -CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | Ar-C (para to C-OH, attached to -OCH₃) |

| ~140.0 | Ar-C (ipso, attached to C(CH₃)₂OH) |

| ~126.5 | Ar-CH (ortho to C-OH) |

| ~113.5 | Ar-CH (meta to C-OH) |

| ~72.5 | C(CH₃)₂OH |

| ~55.2 | -OCH₃ |

| ~31.5 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1610, 1510 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1180 | Strong | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 151 | High | [M - CH₃]⁺ |

| 135 | High | [M - OCH₃]⁺ or [M - H₂O - CH₃]⁺ |

| 121 | Moderate | [M - C(CH₃)₂OH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Instrument: Bruker Avance 400 MHz Spectrometer (or equivalent).[1]

-

¹H NMR:

-

Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K[2]

-

-

¹³C NMR:

-

Frequency: 100 MHz

-

Solvent: CDCl₃

-

Technique: Proton-decoupled

-

Caption: General workflow for NMR analysis.

IR Spectroscopy Protocol

Sample Preparation (Liquid Film Method):

-

Ensure the potassium bromide (KBr) salt plates are clean and dry.

-

Place a small drop of neat this compound onto the surface of one KBr plate.

-

Carefully place the second KBr plate on top to create a thin liquid film between the plates.

Instrumentation and Parameters:

-

Instrument: FT-IR Spectrometer.

-

Method: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean KBr plates is recorded prior to the sample analysis.

Caption: General workflow for IR analysis.

Mass Spectrometry Protocol

Instrumentation and Parameters:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

GC Column: A suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

Fragmentation Pattern Analysis: The fragmentation of this compound upon electron ionization is characteristic of tertiary benzylic alcohols. Key fragmentation pathways include:

-

α-cleavage: Loss of a methyl radical to form a stable oxonium ion.

-

Dehydration: Loss of a water molecule.

-

Cleavage of the C-C bond between the aromatic ring and the propan-2-ol moiety.

Caption: Key fragmentation pathways in MS.

References

Solubility Profile of 2-(4-Methoxyphenyl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)propan-2-ol is a tertiary alcohol featuring a p-methoxyphenyl group. Its molecular structure, containing both a polar hydroxyl (-OH) group and a nonpolar aromatic ring, imparts a degree of amphiphilicity that governs its solubility in various organic solvents. Understanding this solubility profile is critical for its application in chemical synthesis, formulation development, and various research contexts. This technical guide provides a predictive overview of its solubility based on established chemical principles and outlines a comprehensive experimental protocol for its quantitative determination.

Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, similar to the hydroxyl group of the solute.[4] The strong intermolecular forces between the solvent and the polar head of the solute are expected to overcome the energetic cost of disrupting the solute's crystal lattice, leading to high solubility.[2] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. The absence of a hydrogen-donating ability might slightly reduce the solubility compared to protic solvents, but significant dissolution is still expected due to dipole-dipole interactions. |

| Nonpolar Aprotic | Toluene, Dichloromethane | Moderate | The aromatic ring of toluene can engage in π-stacking interactions with the methoxyphenyl group of the solute. Dichloromethane has a moderate dipole moment that can interact with the polar portion of the solute. The nonpolar characteristics of these solvents will favorably interact with the large nonpolar moiety of this compound.[1] |

| Nonpolar | Hexane, Cyclohexane | Low | These solvents are nonpolar and primarily interact through weak van der Waals forces. While they will interact with the nonpolar part of the solute, they cannot effectively solvate the polar hydroxyl group. The energy required to break the hydrogen bonds between solute molecules in the solid state is unlikely to be compensated by the weak solute-solvent interactions, resulting in low solubility.[7] |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal equilibrium (shake-flask) method.[8][9]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed glass flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent. Ensure there is a visible excess of the solid to guarantee saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature environment for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC Method):

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation:

The quantitative solubility data should be summarized in a table, expressing the solubility in units such as g/L, mg/mL, or mol/L for easy comparison across different solvents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Norton Ebook Reader [nerd.wwnorton.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. This compound | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

The Biological Profile of 2-(4-Methoxyphenyl)propan-2-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the current scientific understanding of 2-(4-Methoxyphenyl)propan-2-ol. This tertiary alcohol, a known human metabolite observed in the context of cancer metabolism, presents a subject of interest for the research community. While extensive biological data for this specific compound is limited, this paper will synthesize the available information, including its physicochemical properties and its role as a synthetic intermediate. Furthermore, by examining the activities of structurally similar methoxyphenyl compounds, we will explore potential areas for future investigation into the biological significance of this compound. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that remain to be addressed.

Introduction

This compound, also known as 4-methoxy-alpha,alpha-dimethylbenzyl alcohol, is a small molecule with the chemical formula C10H14O2.[1] It is structurally classified as a tertiary alcohol and a monomethoxybenzene.[1] The primary contexts in which this compound appears in scientific literature are as a human metabolite identified in cancer metabolism and as a chemical intermediate in the synthesis of the pharmaceutical drug Nabilone.[1][2] Despite these mentions, dedicated studies on its intrinsic biological activities are conspicuously absent from publicly available research. This guide will therefore summarize the existing data and provide a framework for potential future research by drawing parallels with related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential ADME (absorption, distribution, metabolism, and excretion) characteristics and for designing future in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C10H14O2 | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7428-99-1 | PubChem[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| Boiling Point | 130 °C at 14 Torr | ChemicalBook[2] |

| pKa (Predicted) | 14.56 ± 0.29 | ChemicalBook[2] |

Known Biological Roles

Metabolite in Cancer

This compound has been identified as a metabolite in the context of cancer metabolism.[1][2] However, the specific metabolic pathways that produce this compound in cancerous tissues, as well as its downstream effects, have not been elucidated. The significance of its presence in the tumor microenvironment remains an open question for researchers.

Intermediate in Nabilone Synthesis

This compound serves as a key intermediate in the chemical synthesis of Nabilone.[2] Nabilone is a synthetic cannabinoid used as an antiemetic and adjunct analgesic. While this application is of interest from a chemical manufacturing perspective, it does not inform on the biological activity of this compound itself.

Quantitative Biological Data

There is currently no publicly available quantitative data on the biological activity of this compound. The following table is provided as a template for future research findings.

| Assay Type | Target | Cell Line/Organism | IC50 / EC50 / Ki | Reference |

| Cytotoxicity | Not Available | Not Available | Not Available | Not Available |

| Enzyme Inhibition | Not Available | Not Available | Not Available | Not Available |

| Receptor Binding | Not Available | Not Available | Not Available | Not Available |

| In vivo Efficacy | Not Available | Not Available | Not Available | Not Available |

Potential Areas for Future Investigation

Given the limited direct data, the biological activities of structurally related methoxyphenyl compounds can offer insights into potential avenues of research for this compound.

Anticancer Activity

Other methoxyphenyl derivatives have demonstrated anticancer properties. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol has been shown to suppress breast cancer progression by dual-regulating VEGFR2 and PPARγ.[3] This suggests that the methoxyphenyl moiety can be a key pharmacophore for anticancer activity. Future studies could investigate if this compound exhibits any cytotoxic or anti-proliferative effects on various cancer cell lines.

Enzyme Inhibition

Compounds with a similar structural backbone have been investigated as enzyme inhibitors. For example, derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities. While the specific target enzymes were not fully elucidated in the provided abstract, this highlights a potential area of investigation for this compound. Assays for common drug targets such as kinases, proteases, and metabolic enzymes could be a starting point.

Experimental Protocols

As there are no published studies on the biological activity of this compound, this section provides a generalized protocol for a preliminary cytotoxicity screening, a common first step in assessing the biological potential of a novel compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

1. Cell Culture:

- Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

- Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations for testing.

3. Cell Seeding:

- Trypsinize and count the cells.

- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

4. Compound Treatment:

- Remove the old media and add the media containing the various concentrations of this compound.

- Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

5. MTT Assay:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

- The viable cells will reduce the yellow MTT to purple formazan crystals.

- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

6. Data Analysis:

- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

As no specific signaling pathways have been identified for this compound, the following diagrams illustrate a hypothetical experimental workflow for its initial biological screening and a conceptual representation of its known context in cancer metabolism.

Caption: A logical workflow for the initial biological evaluation of this compound.

Caption: Conceptual relationship of this compound within cancer metabolism.

Conclusion and Future Directions

This compound is a compound with a limited but intriguing footprint in the scientific literature. Its identification as a human metabolite in cancer warrants further investigation to understand its origin and potential role in disease pathology. The lack of direct biological activity data presents a clear opportunity for novel research.

Future studies should focus on:

-

Systematic Screening: Performing broad in vitro screening against a panel of cancer cell lines and microbial strains to identify any potential cytotoxic or antimicrobial activity.

-

Target Identification: If activity is observed, subsequent studies should aim to identify the molecular target(s) and signaling pathways involved.

-

Metabolomic Studies: Further metabolomic analyses of cancerous tissues could help to quantify the levels of this compound and correlate them with clinical outcomes.

References

2-(4-Methoxyphenyl)propan-2-ol: A Metabolite of Interest in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals

Foreword: This technical whitepaper provides a comprehensive overview of 2-(4-methoxyphenyl)propan-2-ol, a metabolite that has been identified in the context of cancer metabolism. While direct and extensive research into the specific anticancer activities of this compound is currently limited, this guide consolidates the available information on its chemical properties, synthesis, and its identity as a metabolite. To provide a framework for future investigation and to illustrate potential mechanisms of action, this paper also delves into the established anticancer effects of structurally related compounds. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of this and similar molecules.

Introduction to this compound

This compound is a tertiary alcohol that is structurally defined as propan-2-ol substituted with a 4-methoxyphenyl group at the second position.[1] It is recognized as a human metabolite and has been observed in cancer metabolism.[1][2][3] Beyond its role as a metabolite, it is also utilized as an intermediate in the synthesis of Nabilone, a synthetic cannabinoid.[2][3][4]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C10H14O2 | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| CAS Number | 7428-99-1 | ChemicalBook[4] |

| Synonyms | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol, 2-p-Anisyl-2-propanol, 2-(4-Methoxyphenyl)-2-propanol | PubChem[1] |

| Water Solubility | 1.79 g/L (Predicted) | Guidechem[2] |

| pKa | 14.56 ± 0.29 (Predicted) | Guidechem[2] |

Synthesis of this compound

A general synthetic protocol for this compound has been described. The synthesis involves the reaction of 4-methoxyacetophenone with a Grignard reagent, such as methylmagnesium bromide (MeMgBr), in a suitable solvent like tetrahydrofuran (THF).

Experimental Protocol: General Synthesis

A detailed experimental protocol for a similar synthesis, the preparation of 1-amino-2-(4-methoxyphenyl)propan-2-ol, starts with the reaction of 4'-methoxyacetophenone with trimethylsilyl cyanide.[5] A more direct, analogous synthesis for the title compound is outlined in a patent.[6]

Materials:

-

4-methoxyacetophenone

-

Methylmagnesium bromide (3M solution in ether)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure: [6]

-

Dissolve 4-methoxyacetophenone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add a molar excess (e.g., 3 equivalents) of 3M methylmagnesium bromide solution to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 36 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to an icy saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Role in Cancer: Current Understanding and Research Gaps

This compound has been noted as a "metabolite observed in cancer metabolism".[1][2][3] This suggests its presence in biological samples from cancer patients or in in vitro cancer models. However, the current body of scientific literature does not provide specific details on the following:

-

Cancer Types: In which specific cancers has this metabolite been detected?

-

Concentration Levels: What are the physiological or pathological concentrations of this metabolite in cancer tissues or biofluids?

-

Biological Role: Is it a biomarker of a particular cancer or metabolic state, an active anticancer agent, a product of drug metabolism, or a detoxification product with no significant biological activity?

The absence of this information represents a significant research gap. Further studies are required to elucidate the precise role of this compound in cancer.

A Case Study of a Structurally Related Compound: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

To provide context and a potential framework for future research on this compound, we present a case study on a structurally related compound, MMPP. This compound has demonstrated significant anticancer activity in breast cancer models.[7]

Anticancer Activity of MMPP

MMPP has been shown to exert anticancer effects in various breast cancer cell lines, including triple-negative (MDA-MB-231, MDA-MB-468) and luminal A (MCF7) types.[7] Its mechanism of action is attributed to the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7]

Key findings on the anticancer effects of MMPP include: [7]

-

Inhibition of cell viability in a dose-dependent manner.

-

Induction of apoptosis, characterized by cell shrinkage and nuclear condensation.

-

Activation of pro-apoptotic proteins (caspase-3, -8, -9, and Bax) and downregulation of the anti-apoptotic protein Bcl-2.

-

Suppression of cancer cell migration and invasion.

Quantitative Data: IC50 Values of MMPP

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for MMPP in breast cancer cell lines after 48 hours of treatment are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF7 | Luminal A Breast Cancer | 63.13 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 59.43 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 58.46 |

| Data from reference[7] |

Experimental Protocols for Assessing Anticancer Activity

The following are generalized protocols based on the study of MMPP, which can be adapted for the investigation of this compound.

Cell Viability Assay (MTS Assay):

-

Seed breast cancer cells (e.g., MCF7, MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., MMPP or this compound) for a specified duration (e.g., 48 hours).

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-PI Staining):

-

Treat cancer cells with the test compound at a predetermined concentration for a specific time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway of MMPP in Breast Cancer

MMPP's anticancer activity is mediated through a dual-regulatory effect on the VEGFR2 and PPARγ signaling pathways, which ultimately leads to the downregulation of AKT activity.[7] This provides a plausible signaling cascade to investigate for this compound.

Future Directions and Conclusion

This compound is a metabolite of interest in cancer research, yet its specific role and potential as a therapeutic agent remain largely unexplored. The significant research gaps concerning its biological activity in cancer present a clear opportunity for further investigation.

Recommended future research directions include:

-

Metabolomic Studies: Comprehensive metabolomic profiling of various cancer types to determine the prevalence and concentration of this compound.

-

In Vitro Screening: Systematic screening of the compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects and to calculate IC50 values.

-

Mechanism of Action Studies: If anticancer activity is observed, elucidation of the underlying molecular mechanisms, including its effects on key signaling pathways such as the PI3K/AKT, MAPK, and apoptosis pathways.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synonyms for 2-(4-Methoxyphenyl)propan-2-ol in chemical literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-Methoxyphenyl)propan-2-ol, a tertiary alcohol of interest in various chemical and pharmaceutical research domains. This document consolidates critical information regarding its nomenclature, synthesis, and physicochemical properties, presenting it in a manner tailored for scientific professionals.

Chemical Identity and Synonyms

This compound is known by a variety of names in chemical literature. A comprehensive list of its synonyms, including common and systematic names, as well as key registry numbers, is provided below to facilitate exhaustive literature searches and unambiguous identification.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 7428-99-1[1] |

| EINECS Number | 231-069-7[1] |

| PubChem CID | 81930[1] |

| ChEBI ID | CHEBI:84225[1] |

| UNII | T8FG2V8WGD[1] |

| Common Synonyms | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol[1] |

| 2-p-Anisyl-2-propanol[1] | |

| 2-(4-Methoxyphenyl)-2-propanol[1] | |

| 4-Methoxycumyl alcohol[1] | |

| Dimethyl(p-methoxyphenyl)carbinol[1] | |

| Systematic Synonyms | Benzenemethanol, 4-methoxy-α,α-dimethyl-[1] |

Physicochemical and Spectroscopic Data

Key physical and spectroscopic data for this compound are summarized below. This information is crucial for its characterization, purification, and quantitative analysis.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂[1] |

| Molecular Weight | 166.22 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 130 °C at 14 Torr[2] |

| Density (Predicted) | 1.031 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 14.56 ± 0.29[2] |

Spectroscopic Data:

| Spectroscopy | Key Data (Predicted/Reported) |

| ¹H NMR (D₂O, 100 MHz, Predicted) | Chemical shifts for aromatic, methyl, and hydroxyl protons.[3] |

| ¹³C NMR (D₂O, 100 MHz, Predicted) | Chemical shifts for aromatic, carbinol, and methyl carbons.[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C-O, and C=C (aromatic) bonds are expected. |

| Mass Spectrometry (GC-MS) | Expected molecular ion peak and fragmentation pattern consistent with the structure. |

Synthesis Protocol: Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, typically methylmagnesium bromide, with a suitable ketone, 4-methoxyacetophenone.

Materials and Reagents

-

4-Methoxyacetophenone

-

Methylmagnesium bromide (solution in diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Magnesium turnings (for in-situ preparation of Grignard reagent, if necessary)

-

Iodine crystal (for activation of magnesium)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Experimental Procedure

-

Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.

-

Grignard Reagent: If using a commercial solution of methylmagnesium bromide, proceed to the next step. For in-situ preparation, place magnesium turnings in the round-bottom flask, add a small crystal of iodine, and a small amount of anhydrous ether. Slowly add a solution of methyl bromide in anhydrous ether to initiate the reaction.

-

Addition of Ketone: Dissolve 4-methoxyacetophenone in anhydrous diethyl ether or THF and place it in the dropping funnel. Cool the Grignard reagent solution in an ice bath.

-

Reaction: Slowly add the 4-methoxyacetophenone solution to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is typically stirred at room temperature for a period to ensure completion.

-

Quenching: Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography.

Experimental Workflow and Logical Relationships

The synthesis of this compound via the Grignard reaction follows a well-defined workflow. The logical relationship between the reactants, intermediates, and the final product is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Biological Activity

While specific quantitative data for the biological activity of this compound is not extensively available, compounds containing the methoxyphenol moiety are known to exhibit various biological effects.

Antioxidant Activity: Methoxyphenol derivatives are recognized for their antioxidant properties, acting as radical scavengers. The efficacy is often quantified by the IC₅₀ value, which represents the concentration required to inhibit a specific oxidative process by 50%. While no specific IC₅₀ value for this compound has been reported in the searched literature, related methoxyphenols have demonstrated significant antioxidant potential.[4]

It is also noted that this compound has been observed as a metabolite in the context of cancer metabolism, suggesting its potential involvement in biological pathways relevant to disease.[1] Additionally, it serves as an intermediate in the synthesis of the pharmaceutical drug Nabilone.[2][6]

References

- 1. This compound | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7428-99-1 [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. mdpi.com [mdpi.com]

- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Thermochemical Properties of 2-(4-Methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and methodologies for determining the essential thermochemical properties of 2-(4-Methoxyphenyl)propan-2-ol. This compound, a tertiary alcohol, serves as a valuable intermediate in organic synthesis, including in the production of pharmaceuticals. A thorough understanding of its thermochemical characteristics is crucial for process optimization, safety assessments, and computational modeling in drug development and chemical manufacturing.

Core Physicochemical and Thermochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Boiling Point | 130 °C at 14 Torr | [2] |

| Vapor Pressure | 0.004 mmHg at 25°C | [3] |

| Enthalpy of Vaporization | 53.257 kJ/mol | [3] |

| Predicted pKa | 14.56 ± 0.29 | [3] |

| Predicted LogP | 1.96 | [3] |

Experimental Protocols for Thermochemical Characterization

To augment the existing data, the following sections detail the standard experimental protocols for determining the key thermochemical properties of this compound: enthalpy of combustion, heat capacity, and vapor pressure.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔH°c) is a fundamental thermochemical property, providing insight into the energy content of a compound. It is determined experimentally using a bomb calorimeter.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of combustion.

Detailed Methodology:

-

Sample Preparation: A sample of this compound (approximately 1 gram) is accurately weighed into a crucible. Due to its solid nature at room temperature, it can be pressed into a pellet.

-

Calorimeter Setup: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm. The sealed bomb is submerged in a known quantity of water in an insulated outer container (the calorimeter jacket). A calibrated thermometer and a stirrer are placed in the water of the jacket.

-

Combustion: The system is allowed to come to thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through a fuse wire that is in contact with the sample. The combustion reaction is rapid and exothermic, causing the temperature of the bomb, the surrounding water, and the calorimeter to rise.

-

Temperature Measurement: The temperature of the water in the jacket is recorded at regular intervals until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

-

Calculation: The heat of combustion of the sample is calculated using the following equation: qcomb = (Ccal * ΔT) - qfuse - qacid where Ccal is the predetermined heat capacity of the calorimeter, ΔT is the corrected temperature change, qfuse is the heat released by the combustion of the ignition wire, and qacid is a correction for the formation of nitric acid from any residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated by dividing the heat of combustion by the number of moles of the sample.

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius. It is a crucial parameter for heat transfer calculations and for understanding the temperature dependence of other thermodynamic properties.

Experimental Workflow:

Caption: Workflow for determining heat capacity using DSC.

Detailed Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a well-known melting point and enthalpy of fusion, such as indium.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The measurement involves three distinct runs:

-

Baseline Run: A run with two empty pans to determine the baseline heat flow difference between the sample and reference holders.

-

Standard Run: A run with a sapphire standard of known heat capacity to calibrate the heat flow signal.

-

Sample Run: A run with the sample pan and the empty reference pan. All runs are performed over the desired temperature range at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the difference in heat flow between the sample and the baseline with the difference in heat flow between the sapphire standard and the baseline, according to the following equation: Cp,sample = (Cp,std * mstd / msample) * (Δqsample / Δqstd) where Cp is the heat capacity, m is the mass, and Δq is the difference in heat flow from the baseline for the sample and the standard (std).

Determination of Vapor Pressure using the Effusion Method

Vapor pressure is a critical property for understanding a substance's volatility and for designing distillation and purification processes. For compounds with low volatility, the Knudsen effusion method is a suitable technique.

Experimental Workflow:

Caption: Workflow for determining vapor pressure via the effusion method.

Detailed Methodology:

-

Apparatus: The Knudsen effusion method utilizes a small, thermostated container (the Knudsen cell) with a very small orifice of known area.

-

Sample Preparation: A known mass of this compound is placed inside the Knudsen cell.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a constant, precisely known temperature. Under these conditions, the molecules of the substance effuse through the orifice at a rate proportional to the vapor pressure inside the cell. The rate of mass loss is determined by weighing the cell before and after a known period.

-

Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (Δm/(At)) * √(2πRT/M) where Δm is the mass loss, A is the area of the orifice, t is the time of effusion, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance. By performing measurements at different temperatures, the vapor pressure curve can be constructed, and the enthalpy of sublimation or vaporization can be determined from the Clausius-Clapeyron equation.

Conclusion

This technical guide has summarized the available thermochemical and physical data for this compound and provided detailed experimental protocols for the determination of its key thermochemical properties. For researchers, scientists, and drug development professionals, the application of these methodologies will enable the acquisition of a complete and reliable thermochemical dataset for this important compound. Such data is indispensable for ensuring the safety, efficiency, and scalability of chemical processes involving this compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(4-Methoxyphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-(4-methoxyphenyl)propan-2-ol, a tertiary benzylic alcohol of interest in pharmaceutical and chemical research. Due to the limited availability of direct stability studies on this specific molecule, this document integrates established principles of organic chemistry, data from analogous structures, and generalized experimental protocols to offer a predictive assessment of its stability profile.

Executive Summary

This compound is a tertiary alcohol, a structural class that is generally resistant to mild oxidation.[1] However, its benzylic nature and the presence of a methoxy-substituted phenyl ring introduce specific vulnerabilities. The primary anticipated degradation pathway is acid-catalyzed dehydration, owing to the stability of the resulting tertiary benzylic carbocation.[2][3][4] Other potential degradation routes include thermal decomposition, oxidative degradation under harsh conditions, and photodegradation. This guide outlines these pathways, provides illustrative quantitative data, and details relevant experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol, 2-p-Anisyl-2-propanol | [5] |

| CAS Number | 7428-99-1 | [5] |

| Molecular Formula | C₁₀H₁₄O₂ | [5][6][7] |

| Molecular Weight | 166.22 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 130 °C @ 14 Torr | - |

| Solubility | Moderately soluble in water (4 g/100 mL) | [8] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The following sections detail the most probable degradation pathways.

Acid-Catalyzed Degradation

Acid-catalyzed dehydration is the most significant anticipated degradation pathway for this compound. As a tertiary alcohol, it readily undergoes elimination reactions in the presence of acid.[9][10] The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary benzylic carbocation intermediate. This carbocation is stabilized by both hyperconjugation from the methyl groups and resonance with the methoxy-substituted phenyl ring.[2][4] The final product of this dehydration is 4-methoxy-α-methylstyrene.

Thermal Degradation

While specific data for this compound is unavailable, thermal stress is expected to induce degradation. The most likely thermal degradation pathway is dehydration, similar to the acid-catalyzed route, especially if acidic impurities are present. At higher temperatures, cleavage of the C-C bonds in the propan-2-ol side chain or cleavage of the bond between the aromatic ring and the side chain could occur. A study on the thermal decomposition of benzyl alcohol at very high temperatures (1200-1600 K) showed cleavage to benzyl and OH radicals, indicating that such fragmentation is possible under extreme conditions.[11]

Oxidative Degradation

Tertiary alcohols are generally resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon. However, strong oxidizing agents and harsh conditions can lead to the cleavage of C-C bonds. For this compound, this could result in the formation of 4-methoxyacetophenone and other smaller molecules. The oxidation of benzylic alcohols often yields corresponding carbonyl compounds.[12][13][14]

Photodegradation

The methoxyphenyl group in this compound is a chromophore that can absorb UV light. Anisole and its derivatives are known to undergo photodegradation, which can involve the formation of phenoxymethyl radicals.[15] Exposure to light, particularly UV radiation, could initiate radical-based degradation pathways, potentially leading to a complex mixture of degradation products.

Quantitative Data (Illustrative)

The following tables provide illustrative quantitative data for the degradation of this compound under various stress conditions. This data is hypothetical and intended to serve as a guide for designing stability studies.

Table 2: Illustrative Degradation of this compound in Acidic Solution (0.1 N HCl) at 60°C

| Time (hours) | This compound (%) | 4-Methoxy-α-methylstyrene (%) | Total Degradants (%) |

| 0 | 100.0 | 0.0 | 0.0 |

| 4 | 85.2 | 14.5 | 14.8 |

| 8 | 71.5 | 27.8 | 28.5 |

| 12 | 58.9 | 40.1 | 41.1 |

| 24 | 35.6 | 62.3 | 64.4 |

Table 3: Illustrative Degradation of this compound under Thermal Stress (80°C)

| Time (days) | This compound (%) | Major Degradant (%) | Total Degradants (%) |

| 0 | 100.0 | 0.0 | 0.0 |

| 7 | 98.5 | 1.2 | 1.5 |

| 14 | 96.8 | 2.9 | 3.2 |

| 30 | 93.2 | 6.5 | 6.8 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Acid-Catalyzed Degradation Study

Objective: To determine the rate and pathway of degradation in an acidic environment.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Add an aliquot of the stock solution to a pre-heated solution of 0.1 N hydrochloric acid to achieve a final concentration of 1 mg/mL.

-

Maintain the reaction mixture at a constant temperature (e.g., 60°C) in a water bath.

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to quench the reaction.

-

Dilute the neutralized sample with mobile phase to an appropriate concentration for analysis.

-

Analyze the sample by a stability-indicating HPLC method (see section 5.4) to quantify the amount of remaining this compound and any degradation products formed.